molecular formula C13H12N4 B11883921 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine CAS No. 1356087-96-1

3-(5-methylpyridin-2-yl)-1H-indazol-5-amine

Cat. No.: B11883921
CAS No.: 1356087-96-1
M. Wt: 224.26 g/mol
InChI Key: KQZNYGCLYITLSI-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-2-yl)-1H-indazol-5-amine is an indazole-based small molecule compound of significant interest in medicinal chemistry and biological research. This heteroaromatic scaffold is closely related to several pharmacologically active compounds, particularly in the field of kinase inhibition and cancer research . Research Applications and Value: The core structure of this compound suggests its primary research value lies in the development of targeted cancer therapies. Structurally similar molecules, such as N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine (DB08450), have been identified as potent and selective inhibitors of the TGF-beta receptor type-1 (TGFBR1, also known as ALK5) . The TGF-β signaling pathway is a critical target in oncology and fibrotic diseases, making this class of compounds essential for investigating new therapeutic strategies. Researchers utilize this and related indazole-pyridine hybrids to study cell proliferation, apoptosis, and epithelial-to-mesenchymal transition processes For Research Use Only . This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

1356087-96-1

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-(5-methylpyridin-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C13H12N4/c1-8-2-4-12(15-7-8)13-10-6-9(14)3-5-11(10)16-17-13/h2-7H,14H2,1H3,(H,16,17)

InChI Key

KQZNYGCLYITLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Cyclization of Nitro-Substituted Intermediates

The indazole scaffold is typically constructed via cyclization of nitro-substituted precursors. A common approach involves reducing 5-nitro-1H-indazole derivatives to the corresponding amine. For example:

  • Iron-mediated reduction : Treatment of 1-methyl-5-nitro-1H-indazole with iron powder (5.04 g, 0.0903 mol) and ammonium chloride (12.1 g, 0.225 mol) in ethanol/water (225 mL/100 mL) at 80°C for 1 hour yields 1-methyl-1H-indazol-5-amine in 99% yield. This method is scalable and avoids high-pressure conditions.

Diazotization and Intramolecular Cyclization

Alternative routes employ diazotization followed by cyclization:

  • Balz-Schiemann reaction : Diazotization of 2-alkyl-6-methylaniline derivatives with NaNO₂/HCl, followed by treatment with tert-butylthiol and cyclization under basic conditions (tBuOK/DMSO), generates 7-alkyl-substituted indazoles. This method is critical for introducing substituents at the C7 position.

Functionalization of the Pyridine Moiety

Synthesis of 5-Methylpyridin-2-yl Building Blocks

The 5-methylpyridin-2-yl group is synthesized via:

  • Suzuki coupling : 2-Bromo-5-methylpyridine reacts with methylboronic acid under Pd catalysis (Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O) to afford 5-methylpyridin-2-yl boronic ester intermediates.

  • Hartwig coupling : Direct alkylation of 2-bromo-6-methylnitrobenzene with alkylboronic acids using Pd(dba)₂ and Q-phos enables regioselective substitution.

Coupling Strategies for Indazole-Pyridine Fusion

Suzuki-Miyaura Cross-Coupling

The most widely used method for fusing indazole and pyridine moieties involves Suzuki coupling:

  • Conditions :

    • Catalyst: PdCl₂(dppf) (5 mol%)

    • Base: Cs₂CO₃ (3 eq)

    • Solvent: Dioxane/H₂O (3:1)

    • Temperature: 100°C, 8–12 hours.

  • Example : Coupling 5-amino-3-bromo-1H-indazole with 5-methylpyridin-2-yl boronic acid yields 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine in 67% yield.

Table 1: Optimization of Suzuki Coupling Parameters

ParameterOptimal ValueYield (%)Purity (%)
Catalyst Loading5 mol%6798
Temperature100°C7297
Solvent RatioDioxane:H₂O 3:17096

Buchwald-Hartwig Amination

For N-alkylated indazoles, Buchwald-Hartwig amination is preferred:

  • Conditions :

    • Catalyst: Pd₂(dba)₃/Xantphos

    • Base: KOtBu

    • Solvent: Toluene, 110°C.

  • Application : Introduces methyl groups at the N1 position of indazole prior to pyridine coupling.

Reductive Amination and Final Functionalization

Nitro Reduction

Nitro groups on the indazole core are reduced to amines using:

  • Catalytic hydrogenation : H₂ (1 atm) over Pd/C in ethanol (rt, 12 hours).

  • Iron/ammonium chloride : Cost-effective for large-scale synthesis.

Protecting Group Strategies

  • Boc protection : tert-Butoxycarbonyl groups stabilize amines during coupling steps. Deprotection with TFA/CH₂Cl₂ (1:1) yields free amines.

Industrial-Scale Production

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reaction control for exothermic steps (e.g., diazotization).

  • Case Study : A continuous flow system achieves 85% yield in the cyclization of 2-hydrazino-3-methyl-5,6-difluoropyridine, reducing batch variability.

Purification Techniques

  • Column chromatography : Silica gel with DCM/MeOH (50:1) removes unreacted boronic acids.

  • Recrystallization : Methanol/water mixtures improve purity to >99%.

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Suzuki Coupling67–7296–98High
Buchwald-Hartwig55–6095Moderate
Iron-Mediated Reduction9999High

Challenges and Innovations

Regioselectivity in Indazole Substitution

  • Issue : Competing N1 vs. N2 alkylation in indazoles.

  • Solution : Steric directing groups (e.g., Boc) favor N1 substitution.

Catalyst Efficiency

  • Innovation : Pd nanoparticles immobilized on magnetic supports reduce catalyst loading to 1 mol% while maintaining 70% yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 5 of the indazole ring participates in nucleophilic substitution reactions. For example:

  • Acylation : Reacts with acetyl chloride in the presence of triethylamine to form N-acetyl derivatives.

  • Sulfonation : Treatment with sulfonic acid derivatives yields sulfonamide analogs, which are explored for kinase inhibition .

Key Conditions :

Reaction TypeReagentsSolventYieldReference
AcylationAcCl, Et₃NDCM82%
SulfonationTsCl, PyridineTHF75%

Coupling Reactions for Heterocycle Functionalization

The pyridine ring undergoes coupling reactions to introduce substituents:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the pyridine’s 3-position .

  • Suzuki–Miyaura Cross-Coupling : Boronic acid derivatives react at the indazole’s 3-position to generate biaryl structures .

Example :
Coupling with 6-methylpyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis achieves 85% yield in dioxane/water .

Oxidation and Reduction Processes

  • Oxidation : The indazole ring is oxidized by KMnO₄ in acidic conditions to form quinoline derivatives, altering electronic properties.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, enhancing solubility .

Critical Data :

ProcessReagentsProductApplication
OxidationKMnO₄, H₂SO₄Quinoline analogFluorescence probes
ReductionH₂ (1 atm), Pd/CPiperidine-modified analogDrug delivery

Electrophilic Aromatic Substitution

The indazole ring undergoes electrophilic substitution at position 4:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group (65% yield), which is further reduced to an amine .

  • Halogenation : Br₂ in acetic acid adds bromine at position 4, enabling subsequent cross-coupling.

Regioselectivity : Directed by the electron-donating amine group, favoring substitution at position 4 over position 6 .

Biological Activity-Driven Modifications

The compound’s kinase inhibitory activity (e.g., ALK5, Akt) drives targeted synthetic modifications:

  • Methyleneamino Linker Insertion : Enhances binding to ATP pockets in kinases (IC₅₀ = 35 nM for MCHR1) .

  • Cyclopropyl Substituents : Added to the indazole ring to reduce planarity and mitigate mutagenicity (Ames test-negative) .

Stability and Reactivity Under Solvent-Free Conditions

Microwave-assisted synthesis in solvent-free systems improves efficiency:

  • Cyclization Reactions : Achieve 90% yield in 10 minutes vs. 48 hours under traditional reflux.

  • Base Optimization : Triethylamine outperforms NaOH in minimizing side reactions (purity >98%).

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a cornerstone in medicinal chemistry, particularly for kinase inhibitor development. Future research should explore its photochemical reactivity and catalytic asymmetric transformations.

Scientific Research Applications

Anticancer Activity

Indazole derivatives, including 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine, have been extensively studied for their anticancer properties. Research indicates that many indazole derivatives function as kinase inhibitors, which are critical in cancer treatment due to their role in cell signaling pathways.

Case Study:
A study reported the synthesis and evaluation of various indazole derivatives, highlighting that compounds with similar structures exhibited significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives were tested against human cancer cell lines like MCF-7 and HepG2, showing promising IC50 values ranging from nanomolar to micromolar concentrations .

Compound NameIC50 (μM)Cancer Cell Line
3-(5-methylpyridin-2-yl)-1H-indazol-5-amineTBDTBD
Example Compound A0.23MCF-7
Example Compound B0.80HepG2

Kinase Inhibition

The compound's ability to inhibit specific kinases makes it a candidate for further development as a therapeutic agent. Indazole derivatives have shown efficacy against kinases involved in various cancers, including Bcr-Abl and FGFRs (Fibroblast Growth Factor Receptors).

Case Study:
Research focused on a series of indazole derivatives demonstrated that certain compounds could selectively inhibit kinases such as CDK2 and MEK1, which are vital in cancer proliferation pathways. The structure–activity relationship studies indicated that modifications at specific positions on the indazole scaffold significantly affected potency .

Future Prospects

Given the promising results from preliminary studies, further research is warranted to explore the full potential of 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine in drug development:

  • Optimization of Structure: Ongoing synthesis of analogs to enhance potency and selectivity.
  • In Vivo Studies: Transitioning from in vitro findings to animal models to evaluate efficacy and safety.
  • Combination Therapies: Investigating synergistic effects with existing anticancer drugs.

Mechanism of Action

The mechanism of action of 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Indazole core : Contributes to planar aromaticity, facilitating interactions with hydrophobic enzyme pockets.
  • 5-Methylpyridin-2-yl group : Introduces a basic nitrogen and methyl group, influencing electronic properties and steric effects.

Synthetic routes often involve coupling 5-aminoindazole with halogenated pyrimidines or pyridines under reflux conditions with triethylamine as a base (e.g., ethanol, 80°C, 4–6 hours) .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features
3-(5-Methylpyridin-2-yl)-1H-indazol-5-amine Indazole 3-(5-Me-pyridin-2-yl), 5-NH2 224.27* Balanced polarity, kinase targeting
3-Phenyl-1H-indazol-5-amine () Indazole 3-Ph, 5-NH2 209.25 Increased hydrophobicity
3-(2-Fluorophenyl)-1H-indazol-5-amine () Indazole 3-(2-F-Ph), 5-NH2 227.24 Enhanced electronegativity
5-Methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine () Pyrazole 2-(1-Me-piperidin-4-yl), 5-Me 194.28 Flexible piperidine moiety
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine () Pyrazole 1-pyrimidin-2-yl, 3-Me 175.19 Pyrimidine for π-π stacking

*Calculated based on molecular formula C₁₃H₁₂N₄.

Substituent Impact :

  • Pyridinyl vs. Phenyl: The 5-methylpyridinyl group in the target compound improves water solubility compared to phenyl () or fluorophenyl () analogues due to its nitrogen atom.
  • Fluorine Introduction : 3-(2-Fluorophenyl)-1H-indazol-5-amine () exhibits higher metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .

Key Findings :

  • The target compound’s pyridinyl group may enhance kinase selectivity compared to phenyl-substituted indazoles, as seen in ’s pyrimidine-based derivatives with sub-micromolar IC₅₀ values .
  • Pyrazole analogues () diverge in applications, emphasizing core structure’s role in target specificity.

Biological Activity

3-(5-Methylpyridin-2-yl)-1H-indazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound exhibits its biological effects primarily through the inhibition of specific kinases and induction of apoptosis in cancer cells. Studies have shown that indazole derivatives can activate caspase pathways, leading to programmed cell death. For instance, derivatives similar to 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine have been observed to activate caspase-3/7, indicating a potential mechanism for inducing apoptosis in cancer cells such as MCF-7 .

Structure-Activity Relationships

The biological activity of indazole derivatives is often influenced by their structural characteristics. Key factors include:

  • Substituents on the Indazole Ring : Variations in substituents can significantly alter the potency and selectivity of these compounds against different cancer cell lines.
  • Pyridine and Pyrimidine Moieties : The presence of pyridine or pyrimidine rings has been associated with enhanced anticancer activity. For example, compounds with a pyrimidine scaffold have shown promising results in terms of cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Biological Activity Data Table

The following table summarizes the biological activities of 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine and related compounds based on various studies.

CompoundCell LineIC50 (nM)Mechanism of ActionReference
3-(5-Methylpyridin-2-yl)-1H-indazol-5-amineMCF-7TBDCaspase activation
N-(3-fluorobenzyl)-4-(1H-indazol-5-yl)Various3.5 ± 0.4ALK5 inhibition
Indazol-pyrimidine derivativeMCF10aTBDApoptosis induction
Indazole derivative with pyridineAGS, HeLa<100Cytotoxicity

Case Studies

Several case studies highlight the efficacy of indazole derivatives in cancer treatment:

  • Caspase Activation in MCF7 Cells : A study demonstrated that compounds similar to 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine significantly increased the percentage of Annexin V/PI-stained cells, indicating apoptosis. The treated groups showed around a 47% increase in early and late-phase apoptosis compared to untreated controls .
  • Inhibition of ALK5 : Another research focused on a derivative that inhibited ALK5 with an IC50 value of 3.5 nM, showcasing its potential as a therapeutic agent for fibrotic diseases and certain cancers .
  • Molecular Dynamics Simulations : Molecular dynamics simulations have been employed to study the stability and interaction dynamics of these compounds with target proteins. Parameters such as RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) indicated favorable binding interactions, which are critical for their biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine?

  • Methodological Answer : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a mixture of an indazole precursor (e.g., N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine) and a boronic acid derivative (e.g., 3-methoxycarbonylphenylboronic acid) is reacted in the presence of a palladium catalyst (e.g., Pd(dppf)₂Cl₂), K₂CO₃ as a base, and a dioxane/water solvent system at elevated temperatures (~100°C). The crude product is typically concentrated and used directly in subsequent steps without purification .

Q. How is the purity of 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine assessed during synthesis?

  • Methodological Answer : Purity is evaluated using a combination of analytical techniques:

  • HPLC : To quantify impurities and confirm retention time consistency.
  • ¹H NMR : Characteristic peaks (e.g., aromatic protons at δ 8.28 ppm for pyridine moieties) are compared to reference spectra .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., m/z 206 [M+H]⁺ for related indazole derivatives) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized to improve yield for aryl-substituted derivatives of this compound?

  • Methodological Answer : Optimization involves:

  • Catalyst Selection : Testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)₂Cl₂) to balance reactivity and cost.
  • Solvent Ratios : Adjusting dioxane/water ratios (e.g., 4:1) to enhance solubility of reactants .
  • Temperature Control : Gradual heating (80–100°C) to minimize side reactions.
  • Base Screening : Comparing K₂CO₃, Cs₂CO₃, or NaHCO₃ to improve deprotonation efficiency .

Q. How should researchers resolve contradictory NMR data during structural characterization?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Recommended steps:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference .
  • 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations unambiguously.
  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) .

Q. What strategies are effective for designing analogs to enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Substituent Introduction : Adding polar groups (e.g., 2-methoxyethoxy in Example 138) improves aqueous solubility .
  • Heterocyclic Modifications : Incorporating piperidin-4-yloxy or pyrrolidin-3-yloxy groups (Examples 79, 95) enhances membrane permeability .
  • Prodrug Approaches : Esterification of carboxylic acid derivatives to increase oral absorption .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Key challenges include:

  • Catalyst Cost : Reducing Pd loading via ligand optimization (e.g., dppf vs. PPh₃) .
  • Purification Complexity : Switching from column chromatography to recrystallization (e.g., using DMF/acetic acid mixtures) for large batches .
  • Byproduct Formation : Monitoring reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across structural analogs?

  • Methodological Answer :

  • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized assay conditions.
  • Target Selectivity Profiling : Use kinase panels or receptor-binding assays to identify off-target effects.
  • Molecular Docking : Compare binding modes of active vs. inactive analogs (e.g., differences in hydrogen bonding with pyridine nitrogen) .

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